molecular formula C20H20N2O B13581193 2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide

2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide

Cat. No.: B13581193
M. Wt: 304.4 g/mol
InChI Key: GHTCLBLXFNJPLI-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide typically involves the reaction of indole derivatives with cyclopropylmethylamine and acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.

    1-Phenylcyclopropylamine: A compound with a similar cyclopropyl structure but different substituents.

    N-(1-Phenylcyclopropyl)methylamine: A related compound with a similar amine structure.

Uniqueness

2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide is unique due to its specific combination of an indole core with a cyclopropylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide

InChI

InChI=1S/C20H20N2O/c23-19(12-15-13-21-18-9-5-4-8-17(15)18)22-14-20(10-11-20)16-6-2-1-3-7-16/h1-9,13,21H,10-12,14H2,(H,22,23)

InChI Key

GHTCLBLXFNJPLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)CC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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